2-Propenoic acid, (3-phenoxyphenyl)methyl ester
Overview
Description
Molecular Structure Analysis
The molecular formula of “2-Propenoic acid, (3-phenoxyphenyl)methyl ester” is C16H14O3 . The molecular weight is 254.28 . The structure is also available as a 2d Mol file or as a computed 3d SD file .Physical And Chemical Properties Analysis
The boiling point of “this compound” is predicted to be 360.2±25.0 °C . The density is predicted to be 1.133±0.06 g/cm3 .Scientific Research Applications
Conformational Analysis
- The conformations of related esters such as E-2-phenyl-3(2'-furyl)propenoic acid and its methyl ester in different solvents were studied using NMR spectroscopy. These studies help in understanding the molecular structure and behavior in solutions (Forgó, Felfoeldi, & Pálinkó, 2005).
Chemopreventive Potential
- Compounds closely related to 2-Propenoic acid, (3-phenoxyphenyl)methyl ester, like 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid and its derivatives, have shown promise as cancer chemopreventive agents. These compounds are studied for their potential in preventing colon and tongue cancers (Curini et al., 2006).
Mass Spectrometric Studies
- Mass spectrometry is used to study the behavior of similar molecules under electron impact ionization. This type of study aids in understanding the fragmentation patterns and stability of molecules like this compound (Xu, Wang, Zhang, & Huang, 2000).
properties
IUPAC Name |
(3-phenoxyphenyl)methyl prop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-2-16(17)18-12-13-7-6-10-15(11-13)19-14-8-4-3-5-9-14/h2-11H,1,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSPZNVFEYWSLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC1=CC(=CC=C1)OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624348 | |
Record name | (3-Phenoxyphenyl)methyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 2-Propenoic acid, (3-phenoxyphenyl)methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
409325-06-0 | |
Record name | 2-Propenoic acid, (3-phenoxyphenyl)methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (3-Phenoxyphenyl)methyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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